![molecular formula C22H25Br B14505138 1-Bromo-4-[(4-octylphenyl)ethynyl]benzene CAS No. 62856-18-2](/img/structure/B14505138.png)
1-Bromo-4-[(4-octylphenyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-[(4-octylphenyl)ethynyl]benzene is an organic compound with the molecular formula C22H29Br It is a derivative of benzene, characterized by the presence of a bromine atom and an ethynyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[(4-octylphenyl)ethynyl]benzene typically involves the following steps:
Bromination: The starting material, 4-[(4-octylphenyl)ethynyl]benzene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Sonogashira Coupling: An alternative method involves the Sonogashira coupling reaction, where 4-bromo-1-iodobenzene reacts with 4-octylphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination or coupling reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-[(4-octylphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products include 4-[(4-octylphenyl)ethynyl]aniline or 4-[(4-octylphenyl)ethynyl]thiophenol.
Oxidation: Products include 4-[(4-octylphenyl)ethynyl]benzaldehyde.
Reduction: Products include 4-[(4-octylphenyl)ethenyl]benzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-[(4-octylphenyl)ethynyl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-[(4-octylphenyl)ethynyl]benzene involves its interaction with molecular targets through its bromine and ethynyl groups. These functional groups enable the compound to participate in various chemical reactions, forming covalent bonds with target molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and oxidative addition, depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-Bromo-4-ethynylbenzene: Similar structure but lacks the octyl group, resulting in different physical and chemical properties.
1-Bromo-4-[(4-ethoxyphenyl)ethynyl]benzene: Contains an ethoxy group instead of an octyl group, affecting its reactivity and applications.
1-Bromo-4-ethylbenzene: Lacks the ethynyl group, leading to different reactivity and uses.
Uniqueness: 1-Bromo-4-[(4-octylphenyl)ethynyl]benzene is unique due to the presence of both the bromine and ethynyl groups, along with the long octyl chain. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
62856-18-2 |
|---|---|
Fórmula molecular |
C22H25Br |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
1-bromo-4-[2-(4-octylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H25Br/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)13-14-21-15-17-22(23)18-16-21/h9-12,15-18H,2-8H2,1H3 |
Clave InChI |
PBNFFYFKKJPFJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
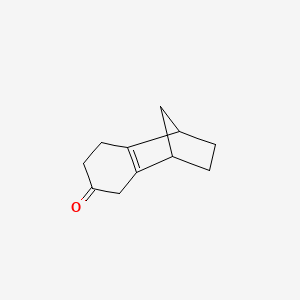
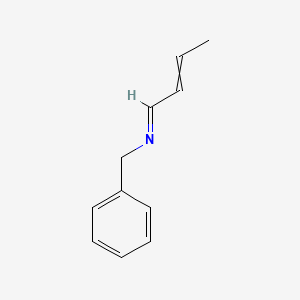
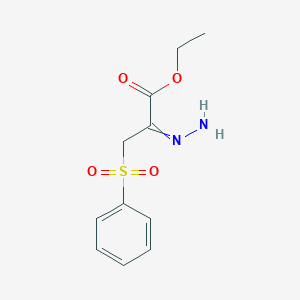
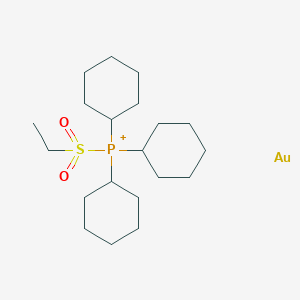
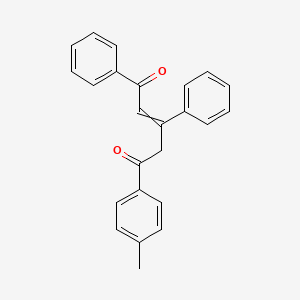
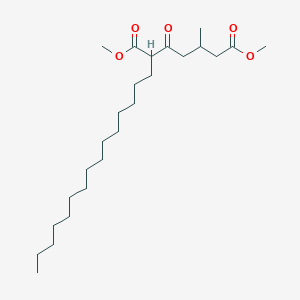
![2-[(Dimethylamino)methyl]-3-methylbutanal](/img/structure/B14505097.png)
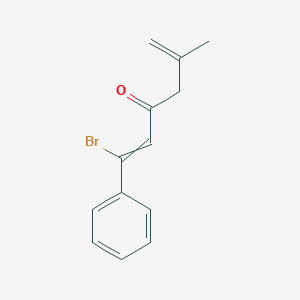
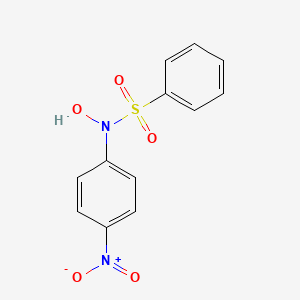
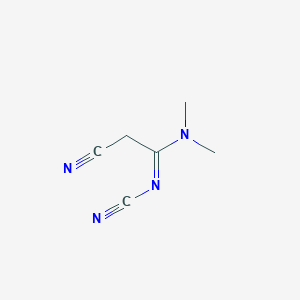
![[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide](/img/structure/B14505108.png)
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)
![5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14505119.png)
